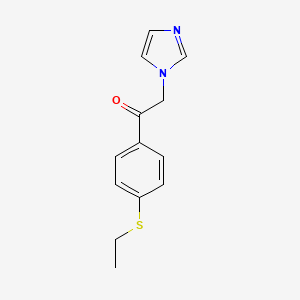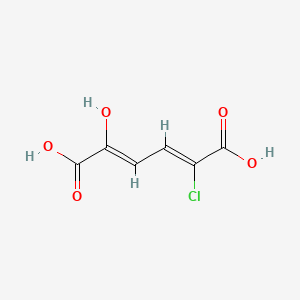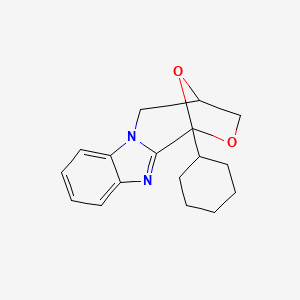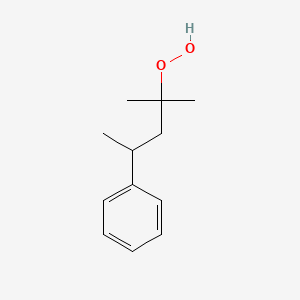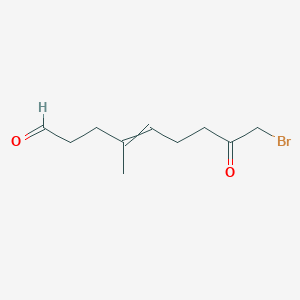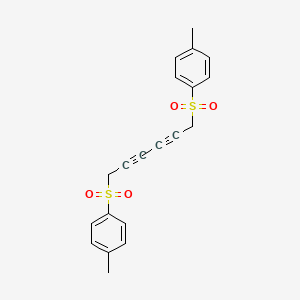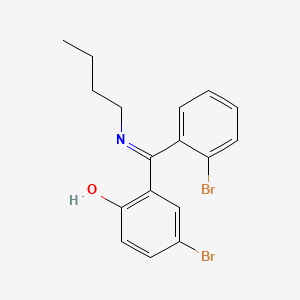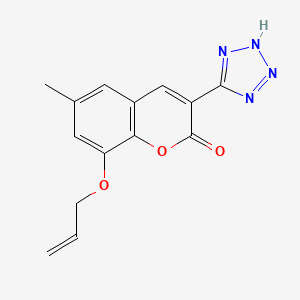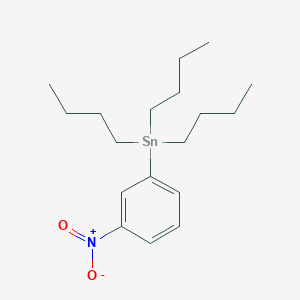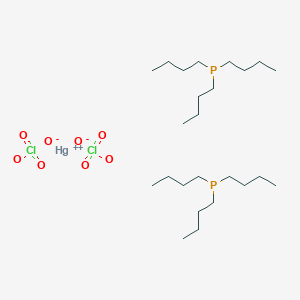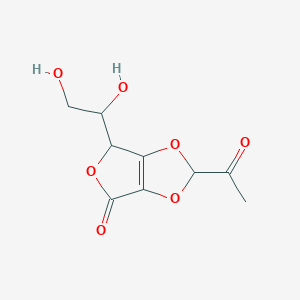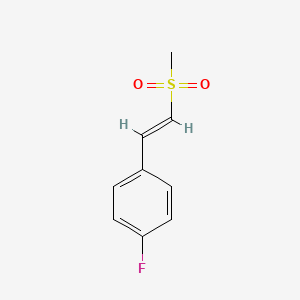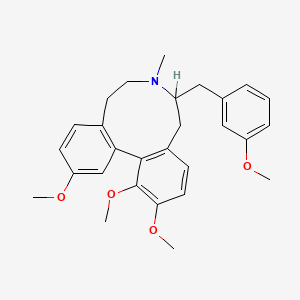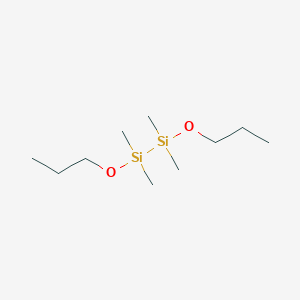
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is an organosilicon compound with the molecular formula C10H26O2Si2 It is characterized by the presence of two silicon atoms bonded to methyl and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane can be synthesized through the reaction of tetramethyldisilane with propanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove any impurities and ensure the compound’s high purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The propoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane involves its interaction with molecular targets through its silicon atoms and functional groups. The pathways involved include:
Molecular Targets: The silicon atoms can form bonds with various organic and inorganic molecules.
Pathways: The compound can undergo hydrolysis, oxidation, and other chemical transformations, leading to the formation of active intermediates that exert specific effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Comparison: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is unique due to its propoxy groups, which provide distinct chemical properties compared to its methoxy and ethoxy counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
78669-52-0 |
|---|---|
Molekularformel |
C10H26O2Si2 |
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
[dimethyl(propoxy)silyl]-dimethyl-propoxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-10H2,1-6H3 |
InChI-Schlüssel |
LIDPPKUXQKUGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C)(C)[Si](C)(C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


